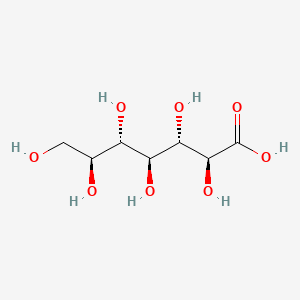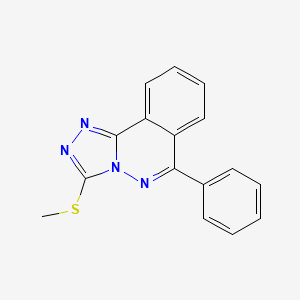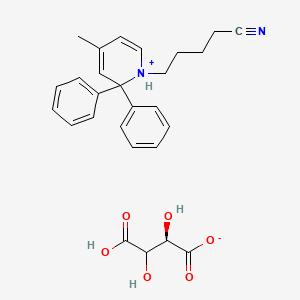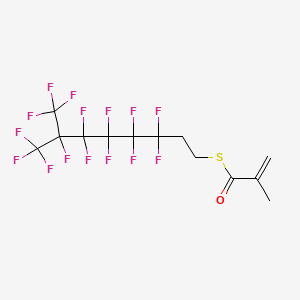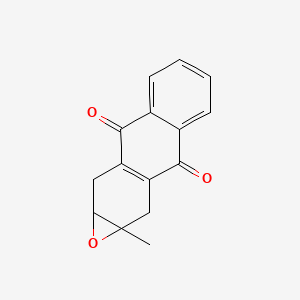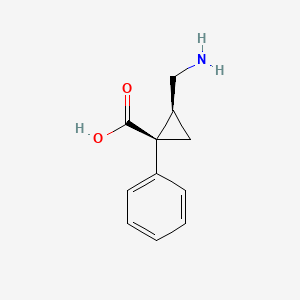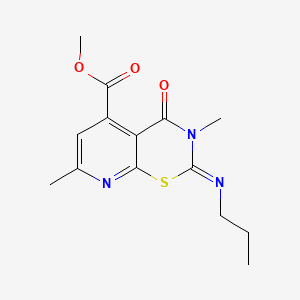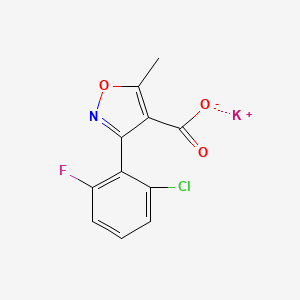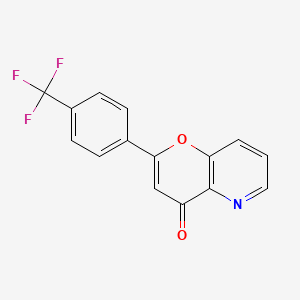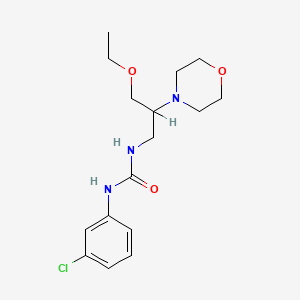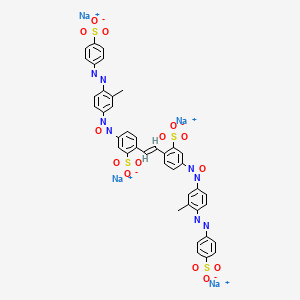
1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride is a complex organic compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes a cyclopropyl group, an isopropyl group, and a bicyclic oxa-azabicyclo moiety. The monohydrochloride form indicates that it is a hydrochloride salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of Substituents: The cyclopropyl, isopropyl, and oxa-azabicyclo groups are introduced through various substitution reactions. These reactions may involve the use of reagents like alkyl halides, cyclopropylamines, and bicyclic intermediates.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazin-2-amine: A simpler triazine derivative without the complex substituents.
Cyclopropylamine: Contains the cyclopropyl group but lacks the triazine ring.
Isopropylamine: Contains the isopropyl group but lacks the triazine ring and other substituents.
Uniqueness
1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride is unique due to its combination of a triazine ring with cyclopropyl, isopropyl, and oxa-azabicyclo groups. This unique structure may confer specific chemical and biological properties that are not present in simpler compounds.
Properties
CAS No. |
148296-21-3 |
|---|---|
Molecular Formula |
C15H24ClN5O |
Molecular Weight |
325.84 g/mol |
IUPAC Name |
N-cyclopropyl-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-6-propan-2-yl-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H23N5O.ClH/c1-9(2)13-17-14(16-10-3-4-10)19-15(18-13)20-7-11-5-6-12(8-20)21-11;/h9-12H,3-8H2,1-2H3,(H,16,17,18,19);1H |
InChI Key |
SNROMBQWSIOKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=N1)N2CC3CCC(C2)O3)NC4CC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)


